REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9]O.CCCCCC.[C:17]1([OH:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>ClCCl.[Cl-].[Cl-].[Zn+2]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9][C:20]1[CH:21]=[CH:22][C:17]([OH:23])=[CH:18][CH:19]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
268.5 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)I)CO
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
136.3 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
197.6 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min at 20 to 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL of 4-necked flask equipped with thermometer and mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
HBr (gas) was bubbled into the mixture for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After bubbling HBr for additional 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with ice water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×30 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×30 mL), brine (30 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (PE:EA=25:1 as eluant, 200 mL)
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(CC2=CC=C(C=C2)O)C=C(C=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |